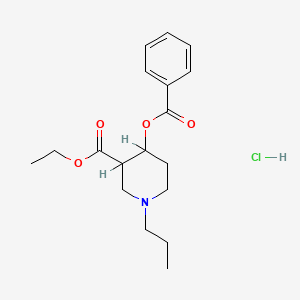
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride is a synthetic organic compound It is a derivative of benzoic acid and piperidine, featuring ester and hydrochloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride typically involves the esterification of benzoic acid with 1-propyl-3-carbethoxy-4-piperidyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The piperidyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidyl esters.
Scientific Research Applications
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may interact with various enzymes and receptors in biological systems. The piperidyl group can modulate the activity of neurotransmitter receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester: Lacks the hydrochloride group.
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl amide: Contains an amide group instead of an ester group.
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ether: Contains an ether group instead of an ester group.
Uniqueness
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
78219-27-9 |
|---|---|
Molecular Formula |
C18H26ClNO4 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
ethyl 4-benzoyloxy-1-propylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO4.ClH/c1-3-11-19-12-10-16(15(13-19)18(21)22-4-2)23-17(20)14-8-6-5-7-9-14;/h5-9,15-16H,3-4,10-13H2,1-2H3;1H |
InChI Key |
BMWBNTMIJILGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C(C1)C(=O)OCC)OC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















